2-(2-Methylphenyl)pyrrole
Overview
Description
2-(2-Methylphenyl)pyrrole (CAS# 368212-31-1) is a research chemical with a molecular weight of 157.21 and a molecular formula of C11H11N . It has a complexity of 144 and a LogP value of 2.99010 .
Synthesis Analysis
Pyrrole synthesis involves various methods such as the Paal-Knorr pyrrole condensation, metal-catalyzed conversion of primary diols and amines, and Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines . The synthesis of pyrrole derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrole rings .Molecular Structure Analysis
In pyrrole, each of the four sp2-hybridized carbons contributes one π electron and the sp2-hybridized nitrogen atom contributes the two from its lone pair .Chemical Reactions Analysis
Pyrrole and its derivatives are known to undergo a variety of chemical reactions. For instance, pyrrole can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . Pyrrole can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical and Chemical Properties Analysis
This compound has a molecular weight of 157.21, a molecular formula of C11H11N, and a LogP value of 2.99010 . It has a complexity of 144 and a topological polar surface area of 15.8 .Safety and Hazards
Future Directions
Pyrrole and its derivatives have been widely used in medicinal chemistry due to their diverse biological activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Therefore, the exploration of this scaffold against several diseases or disorders continues to be an important area for future research .
Properties
IUPAC Name |
2-(2-methylphenyl)-1H-pyrrole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-8,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLLMUPYZBJHOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307834 | |
Record name | 2-(2-Methylphenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368212-31-1 | |
Record name | 2-(2-Methylphenyl)-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368212-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methylphenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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